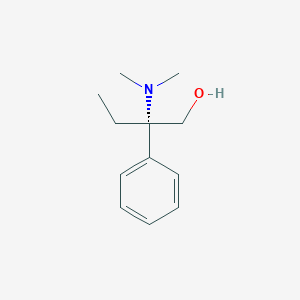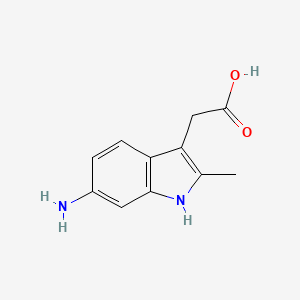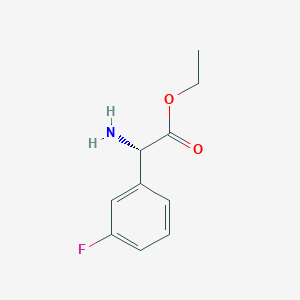
(4-Bromophenyl)(9h-fluoren-9-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile: is an organic compound that features a bromophenyl group and a fluorenyl group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 9H-fluorene.
Formation of Intermediate: A Grignard reaction is performed using 4-bromobenzaldehyde and a Grignard reagent derived from 9H-fluorene. This results in the formation of an intermediate compound.
Cyanation: The intermediate is then subjected to a cyanation reaction using a cyanide source such as sodium cyanide or potassium cyanide under appropriate conditions to yield 2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile.
Industrial Production Methods
In an industrial setting, the production of 2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Solvents: Selection of suitable solvents to improve yield and purity.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of 2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetic acid.
Reduction: Formation of 2-(4-bromophenyl)-2-(9H-fluoren-9-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile has several scientific research applications:
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Chemical Sensors: Utilized in the design of chemical sensors due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile depends on its application:
Material Science: Functions as an electron donor or acceptor in organic electronic devices.
Pharmaceuticals: May interact with specific enzymes or receptors, modulating their activity.
Chemical Sensors: Changes in electronic properties upon binding to target analytes, leading to detectable signals.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-2-(9H-fluoren-9-yl)acetonitrile: Similar structure with a chlorine atom instead of bromine.
2-(4-methylphenyl)-2-(9H-fluoren-9-yl)acetonitrile: Similar structure with a methyl group instead of bromine.
2-(4-nitrophenyl)-2-(9H-fluoren-9-yl)acetonitrile: Similar structure with a nitro group instead of bromine.
Uniqueness
2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and electronic properties. This makes it particularly useful in applications where specific electronic characteristics are desired.
Properties
CAS No. |
19656-52-1 |
|---|---|
Molecular Formula |
C21H14BrN |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile |
InChI |
InChI=1S/C21H14BrN/c22-15-11-9-14(10-12-15)20(13-23)21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-12,20-21H |
InChI Key |
MXRNQAKNDOXLOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C#N)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one](/img/structure/B13125526.png)

![6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13125536.png)

